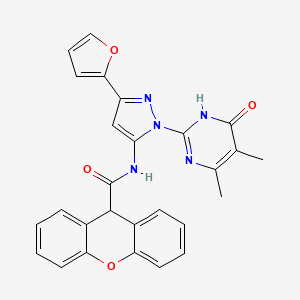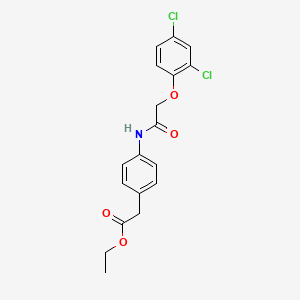
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate is a synthetic organic compound with the molecular formula C18H17Cl2NO4 and a molecular weight of 382.24 g/mol . This compound is characterized by the presence of an ethyl ester group, a dichlorophenoxy group, and an acetamido group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,4-dichlorophenoxyacetate
- 2,4-Dichlorophenoxyacetic acid
- Ethyl 2-(2,4-dichlorophenoxy)acetate
Uniqueness
Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate is unique due to the presence of both the dichlorophenoxy and acetamido groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C18H17Cl2NO4 |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
ethyl 2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-2-24-18(23)9-12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
Clave InChI |
FRMWBRHGOZTCHW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


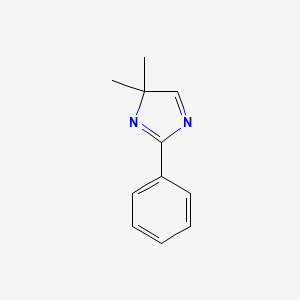
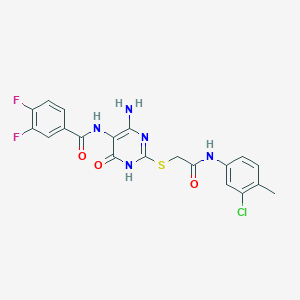
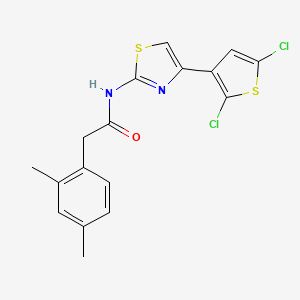

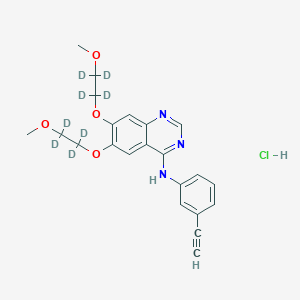
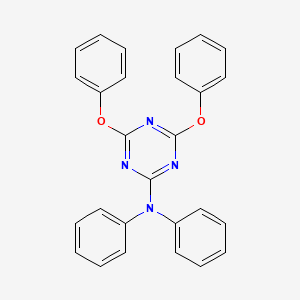
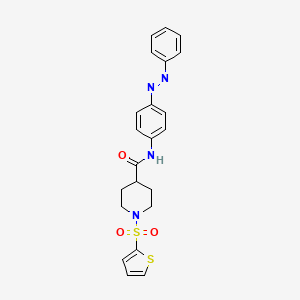
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
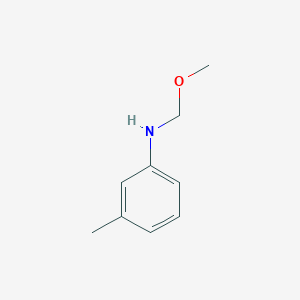

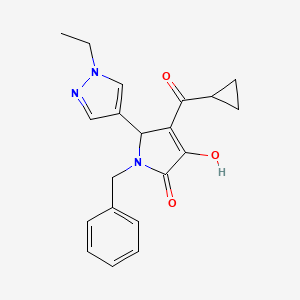
![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)

